1-(2,4,5-Trimethylphenyl)pentan-1-one
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Overview
Description
1-(2,4,5-Trimethylphenyl)pentan-1-one is an organic compound with the molecular formula C14H20O. It is a ketone derivative characterized by the presence of a pentan-1-one group attached to a 2,4,5-trimethylphenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4,5-Trimethylphenyl)pentan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)pentan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
1-(2,4,5-Trimethylphenyl)pentan-1-one can be compared with other similar compounds, such as:
1-(2,4,5-Trimethylphenyl)ethanone: Similar structure but with an ethanone group instead of a pentan-1-one group.
1-(2,4,5-Trimethylphenyl)propan-1-one: Similar structure but with a propan-1-one group instead of a pentan-1-one group.
1-(2,4,5-Trimethylphenyl)butan-1-one: Similar structure but with a butan-1-one group instead of a pentan-1-one group.
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-5-6-7-14(15)13-9-11(3)10(2)8-12(13)4/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDMYRQOZVOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C(=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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